molecular formula C9H12N2O2 B13977034 2-Amino-3-methoxy-N-methylbenzamide CAS No. 5081-17-4

2-Amino-3-methoxy-N-methylbenzamide

Katalognummer: B13977034
CAS-Nummer: 5081-17-4
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: FFHCFCVXRXBYKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methoxy-N-methylbenzamide typically involves the reaction of 2-amino-3-methoxybenzoic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-3-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Amino-3-methoxy-N-methylbenzamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Amino-3-methoxy-N-methylbenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the N-methyl group enhances its lipophilicity and may improve its ability to cross biological membranes, making it a valuable compound for medicinal chemistry .

Eigenschaften

CAS-Nummer

5081-17-4

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

2-amino-3-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H12N2O2/c1-11-9(12)6-4-3-5-7(13-2)8(6)10/h3-5H,10H2,1-2H3,(H,11,12)

InChI-Schlüssel

FFHCFCVXRXBYKP-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C(=CC=C1)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.